molecular formula C11H13NO3 B1309271 Ethyl [(3-methylphenyl)amino](oxo)acetate CAS No. 17738-79-3

Ethyl [(3-methylphenyl)amino](oxo)acetate

Cat. No.: B1309271
CAS No.: 17738-79-3
M. Wt: 207.23 g/mol
InChI Key: QXPRZYLYGVIPFZ-UHFFFAOYSA-N
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Description

Ethyl (3-methylphenyl)aminoacetate is an organic compound with the molecular formula C11H13NO3 It is a derivative of acetic acid and contains an ester functional group

Scientific Research Applications

Ethyl (3-methylphenyl)aminoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of complex molecules.

Safety and Hazards

The safety data sheet for a similar compound, Ethyl (2-methylphenyl)aminoacetate, suggests that it may cause eye irritation and drowsiness or dizziness . It is recommended to avoid breathing in dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse thoroughly with plenty of water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (3-methylphenyl)aminoacetate typically involves the reaction of 3-methylaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the final product. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of Ethyl (3-methylphenyl)aminoacetate can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.

Types of Reactions:

    Oxidation: Ethyl (3-methylphenyl)aminoacetate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Amides, thioesters.

Mechanism of Action

The mechanism of action of Ethyl (3-methylphenyl)aminoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active amine or acid, which then exerts its biological effects. The compound may also participate in covalent bonding with target proteins, leading to modulation of their activity.

Comparison with Similar Compounds

  • Ethyl acetate
  • Methyl acetate
  • Ethyl benzoate
  • Methyl butyrate

Comparison: Ethyl (3-methylphenyl)aminoacetate is unique due to the presence of the 3-methylphenylamino group, which imparts distinct chemical and biological properties. Compared to simpler esters like ethyl acetate or methyl acetate, this compound has enhanced reactivity and potential for forming more complex structures. Its aromatic amine group also allows for additional interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

ethyl 2-(3-methylanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-3-15-11(14)10(13)12-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPRZYLYGVIPFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396950
Record name ethyl [(3-methylphenyl)amino](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17738-79-3
Record name Ethyl 2-[(3-methylphenyl)amino]-2-oxoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17738-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl [(3-methylphenyl)amino](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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